1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one
CAS No.:
Cat. No.: VC20204596
Molecular Formula: C20H18FN3O2
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FN3O2 |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-(4-methoxyanilino)-6,7-dihydro-5H-indazol-4-one |
| Standard InChI | InChI=1S/C20H18FN3O2/c1-26-16-11-7-14(8-12-16)22-20-19-17(3-2-4-18(19)25)24(23-20)15-9-5-13(21)6-10-15/h5-12H,2-4H2,1H3,(H,22,23) |
| Standard InChI Key | JYGHRNITQFGENS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NN(C3=C2C(=O)CCC3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s IUPAC name, 1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-1,5,6,7-tetrahydro-4H-indazol-4-one, reflects its complex bicyclic architecture. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈FN₃O₂ |
| Molecular Weight | 351.4 g/mol |
| Core Structure | Tetrahydroindazole (4H-indazol-4-one) |
| Substituents | 4-Fluorophenyl, 4-methoxyphenylamino |
The fluorophenyl group at position 1 and the methoxyphenylamino group at position 3 contribute to its stereoelectronic profile, potentially enhancing membrane permeability and target binding .
Structural Analysis
The tetrahydroindazole core provides a rigid scaffold, while the 4-fluorophenyl and 4-methoxyphenyl groups introduce electron-withdrawing and electron-donating effects, respectively. These features are critical for modulating solubility and interactions with biological targets such as enzymes or receptors . Computational studies on analogous indazoles suggest that the fluorine atom’s electronegativity may stabilize charge-transfer interactions, whereas the methoxy group’s bulkiness could influence steric accessibility .
Synthesis and Synthetic Strategies
Challenges in Synthesis
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Regioselectivity: Ensuring proper substitution at positions 1 and 3 requires careful control of reaction conditions.
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Functional Group Compatibility: The methoxy group’s sensitivity to strong acids or bases necessitates mild protocols .
Comparative Analysis with Structural Analogs
This compound’s dual fluorophenyl-methoxyphenyl substitution may synergize activities observed in analogs, though empirical validation is needed.
Future Directions and Applications
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In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and microbial strains.
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Structural Optimization: Introduce solubilizing groups (e.g., sulfonamides) to improve bioavailability .
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Mechanistic Studies: Investigate nitroreductase-mediated activation, a pathway observed in nitroaromatic antituberculosis agents .
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